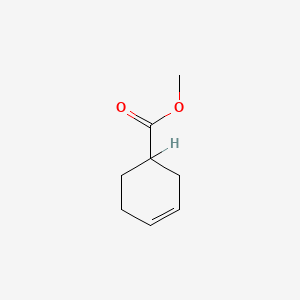

methyl cyclohex-3-ene-1-carboxylate

Vue d'ensemble

Description

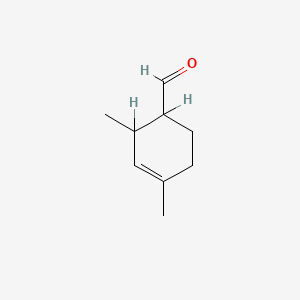

3-Cyclohexene-1-carboxylic acid, methyl ester (3-CHEME) is a cyclic ester of carboxylic acid with a methyl group attached to the cyclohexene ring . It is a white, crystalline solid with a melting point of 31-33°C. It is used in a variety of scientific research applications, including organic synthesis, drug development, and drug delivery.

Molecular Structure Analysis

The molecular formula of 3-Cyclohexene-1-carboxylic acid, methyl ester is C8H12O2 . The IUPAC Standard InChI is InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 .Physical and Chemical Properties Analysis

3-Cyclohexene-1-carboxylic acid, methyl ester is a colorless to light yellow liquid . It has a molecular weight of 140.18 , a boiling point of 185°C , and a density of 1.02 g/cm3 . Its refractive index is between 1.4600 and 1.4620 .Applications De Recherche Scientifique

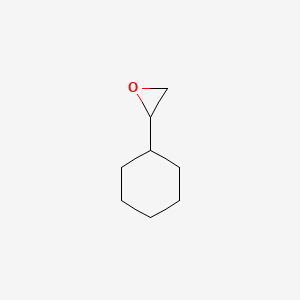

Bromination and Epoxydation

3-Cyclohexene-1-carboxylic acid, methyl ester, undergoes various chemical transformations, such as bromination and epoxydation. Bromination results in a mixture of trans-dibromo derivatives and cis-3-hydroxy-trans-bromocyclohexane-1-carboxylic acid lactone. In the presence of triethylamine, lactone is notably formed, indicating that halogens preferentially attack the double bond anti to the carboxyl group. Epoxydation of this methyl ester also predominantly occurs anti to the methoxycarbonyl group (Bellucci, Marioni, & Marsili, 1972).

Polycarbonate Synthesis

In polymer science, this compound is utilized in the copolymerization with carbon dioxide to form ester-functionalized polycarbonates. These reactions, facilitated by zinc catalysts, produce branched and cyclic polymer structures, influencing molecular weight and polydispersity (Duchateau et al., 2006).

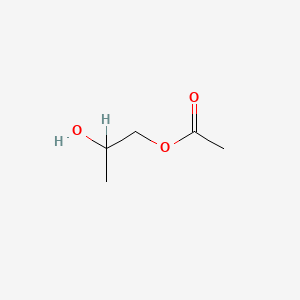

Photo-induced Addition Reactions

Methyl 3-cyclohexene-1-carboxylate shows interesting behavior under photo-induced conditions. When irradiated in the presence of acetic acid and a sensitizer like benzene, it predominantly yields methyl trans-4-acetoxycyclohexanecarboxylate, along with a smaller amount of methyl trans-3-acetoxycyclohexane-1-carboxylate. These reactions provide insight into the structural and mechanistic aspects of photochemical processes (Leong et al., 1973).

Biocatalysis and Enantioselective Synthesis

The compound plays a crucial role in biocatalysis, particularly in the enantioselective synthesis of important compounds. A notable example is its use in engineering E. coli esterase BioH for the asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate, a chiral precursor for anticoagulants like Edoxaban. This process highlights the potential of biocatalysis in creating enantioselective pathways for complex organic molecules (Wu et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl cyclohex-3-enecarboxylate, also known as 3-Cyclohexene-1-carboxylic acid, methyl ester, primarily targets the enzyme E. coli esterase BioH . This enzyme plays a crucial role in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

Mode of Action

The interaction of Methyl cyclohex-3-enecarboxylate with its target, E. coli esterase BioH, results in the hydrolysis of the compound . A mutant version of the enzyme, Mu3 (L24A/W81A/L209A), has been found to have relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate .

Biochemical Pathways

The hydrolysis of Methyl cyclohex-3-enecarboxylate by E. coli esterase BioH is part of a larger biochemical pathway that leads to the synthesis of (S)-3-cyclohexene-1-carboxylic acid . This compound is a chiral precursor for the anticoagulant Edoxaban .

Pharmacokinetics

The compound’s molecular weight of 14018 g/mol and its physical form as a liquid suggest that it may have good bioavailability.

Result of Action

The hydrolysis of Methyl cyclohex-3-enecarboxylate by E. coli esterase BioH results in the production of (S)-3-cyclohexene-1-carboxylate . This compound is a key intermediate in the synthesis of Edoxaban, an important anticoagulant .

Action Environment

The action of Methyl cyclohex-3-enecarboxylate is influenced by environmental factors such as temperature and pH, which can affect the activity of the enzyme E. coli esterase BioH . .

Analyse Biochimique

Biochemical Properties

3-Cyclohexene-1-carboxylic acid, methyl ester plays a significant role in biochemical reactions, particularly in the synthesis of optically active compounds. It interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. One such enzyme, CarEst3, has been identified to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate, displaying high substrate tolerance and stable catalytic performance . This interaction is crucial for the synthesis of (S)-3-Cyclohexene-1-carboxylic acid, methyl ester, which is used in various chemical syntheses.

Molecular Mechanism

At the molecular level, 3-Cyclohexene-1-carboxylic acid, methyl ester exerts its effects through binding interactions with biomolecules. It acts as a substrate for carboxylesterases, leading to the hydrolysis of the ester bond and the formation of the corresponding acid. This enzymatic reaction is essential for the compound’s role in biochemical synthesis and its impact on cellular processes .

Metabolic Pathways

3-Cyclohexene-1-carboxylic acid, methyl ester is involved in metabolic pathways that include its hydrolysis by carboxylesterases. This reaction leads to the formation of 3-Cyclohexene-1-carboxylic acid, which can further participate in various biochemical reactions. The compound’s interaction with enzymes and cofactors is crucial for its role in metabolic pathways .

Propriétés

IUPAC Name |

methyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUNVLFESXFVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884315 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-77-2 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6493-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6493-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclohex-3-enecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl cyclohex-3-enecarboxylate relevant in the context of conjugated diene polymerization?

A1: While Methyl cyclohex-3-enecarboxylate itself is not a monomer in the polymerization reactions described, it's a significant byproduct formed through the Diels-Alder reaction between methyl acrylate (MA) and isoprene (Ip) in the presence of ethylaluminium sesquichloride (Al2Et3Cl3) []. This side reaction competes with the desired alternating copolymerization of MA and Ip. Understanding the formation and kinetics of Methyl cyclohex-3-enecarboxylate helps researchers optimize reaction conditions to favor copolymer production over this byproduct.

Q2: How does the presence of a Lewis acid like Al2Et3Cl3 affect the reactions involving Methyl cyclohex-3-enecarboxylate?

A2: The Lewis acid plays a crucial role in both the formation of Methyl cyclohex-3-enecarboxylate and the desired copolymerization. It forms a complex with MA, weakening the C=C bond and making it more susceptible to both the Diels-Alder reaction with Ip (leading to Methyl cyclohex-3-enecarboxylate) and the radical addition with the growing polymer chain []. The Lewis acid significantly enhances the rate of copolymerization by facilitating this crucial propagation step.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)